molecular formula C14H10ClFN4O B6467548 N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640976-04-9

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467548
CAS No.: 2640976-04-9
M. Wt: 304.70 g/mol
InChI Key: KGIVEHZKOGAMPP-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. Its molecular formula is C₁₉H₁₃ClFN₃O, with a molecular weight of 359.78 g/mol. The structure includes a 2-methyl group on the imidazole ring and a carboxamide substituent at position 6, linked to a 4-chloro-2-fluorophenyl moiety.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIVEHZKOGAMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridazine Derivatives

The imidazo[1,2-b]pyridazine core is typically synthesized via cyclocondensation between 3-aminopyridazine and α-haloketones. For the 2-methyl variant:

Procedure

  • React 3-amino-6-chloropyridazine (1.0 equiv) with chloroacetone (1.2 equiv) in ethanol at 80°C for 6 hours

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate

  • Purify via column chromatography (hexane:EtOAc = 3:1)

Key Data

ParameterValue
Yield72%
Purity (HPLC)≥98%
Reaction Scale10–100 g

This method produces 6-chloro-2-methylimidazo[1,2-b]pyridazine, which serves as the precursor for subsequent carboxylation.

Carboxylic Acid Intermediate Preparation

Palladium-Catalyzed Carbonylation

Conversion of the 6-chloro group to a carboxylate is achieved through carbonylation:

Reaction Conditions

  • Substrate: 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • CO Pressure: 3 atm

  • Solvent: MeOH/H₂O (4:1)

  • Temperature: 100°C, 12 hours

Outcomes

ParameterValue
Conversion Rate95%
Isolated Yield82%
Byproducts<3% methyl ester

The product, methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate, is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (yield: 89%).

Carboxamide Coupling Strategies

EDCI/HOBt-Mediated Amidation

Coupling the carboxylic acid with 4-chloro-2-fluoroaniline proceeds via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Optimized Protocol

  • Dissolve 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) in DMF

  • Add EDCI (1.5 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv)

  • Stir at 0°C for 30 minutes

  • Add 4-chloro-2-fluoroaniline (1.1 equiv) and react at 25°C for 18 hours

Performance Metrics

ParameterValue
Yield78%
Purity97%
Reaction Scale1–50 mmol

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent approach combines ring formation and amidation in a single pot:

Steps

  • React 3-amino-6-iodopyridazine with methyl vinyl ketone in DMF at 120°C (forms imidazo core)

  • Add Pd₂(dba)₃, Xantphos, and 4-chloro-2-fluoroaniline under CO atmosphere

Advantages

  • Reduced purification steps

  • Total yield: 65% vs 58% for sequential methods

Limitations

  • Requires strict temperature control (±2°C)

  • Higher catalyst loading (7 mol% Pd)

Critical Process Parameters

Temperature Effects on Amidation

Data from 20 Reactions

Temp (°C)Yield (%)Impurity Profile
0–1052 ± 312% unreacted acid
20–2578 ± 23% bis-acylated byproduct
30–4065 ± 415% decomposition

Optimal range: 20–25°C

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot Plant Data (Batch Size: 5 kg)

StageYieldCycle Time
Core Formation74%18 h
Carbonylation79%14 h
Amidation76%20 h
Overall 44% 52 h

Key challenges include exothermicity during amidation (ΔT = 15–20°C) and Pd removal to <10 ppm in API .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-b]pyridazines exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have elucidated its mechanism of action involving the modulation of specific signaling pathways related to cancer cell survival and growth.

Antimicrobial Properties

In addition to its anticancer effects, N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections.

Targeting Kinases

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Its structural features allow it to bind effectively to the ATP-binding sites of these kinases, thereby blocking their activity and leading to reduced tumor growth.

Neuroprotective Effects

Emerging studies suggest that derivatives of imidazo[1,2-b]pyridazines may possess neuroprotective properties. This could be beneficial in developing treatments for neurodegenerative diseases by preventing neuronal death and promoting neuronal health.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that a series of imidazo[1,2-b]pyridazine derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted that this compound was among the most potent compounds tested, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In a separate investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various imidazo compounds. The results indicated that the compound significantly inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function, leading to changes in cellular processes.

    Interfering with DNA or RNA: Affecting the replication and transcription processes, which can result in the inhibition of cell growth and proliferation.

    Modulating signaling pathways: Altering the activity of key signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The imidazo[1,2-b]pyridazine core distinguishes the target compound from analogues with related but distinct heterocycles:

  • Compound 3 (): Features an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyridazine.
  • Example-5 (): Utilizes an imidazo[1,2-a]pyridine core with a thiazolidinone substituent, introducing conformational rigidity and hydrogen-bonding capacity absent in the target compound .

Substituent Position and Functional Groups

Carboxamide Positional Isomerism
  • (R)-IPMICF16 () : Shares the imidazo[1,2-b]pyridazine core but positions the carboxamide at C-3 instead of C-6. This shift drastically alters the molecule’s pharmacophore orientation, enabling selective tropomyosin receptor kinase (Trk) targeting for positron emission tomography (PET) imaging .
  • LY 2784544 () : Retains the imidazo[1,2-b]pyridazine core but replaces the carboxamide with a benzylamine group. This modification enhances JAK2 inhibition, demonstrating how functional group changes redirect biological activity .
Aromatic Ring Substitutions
  • N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)oxazolo[5,4-b]pyridine-4-carboxamide (): Replaces the chloro-fluorophenyl group with a 4-fluoro-2-methylphenyl moiety.
  • Compound 13 () : Incorporates a sulfonamide-linked 4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl group at C-3. The sulfonamide enhances hydrophilicity and PI4KB inhibitory activity, contrasting with the target’s lipophilic carboxamide .
ADME Properties
  • highlights early safety pharmacology data for imidazo[1,2-a]pyridine carboxamides, noting favorable metabolic stability. The target compound’s chloro-fluorophenyl group may enhance metabolic resistance compared to methoxy-substituted analogues .

Key Structural-Activity Relationship (SAR) Insights

Core Rigidity : The imidazo[1,2-b]pyridazine core provides planar rigidity critical for kinase binding, outperforming imidazo[1,2-a]pyridines in Trk and JAK2 inhibition .

Halogen Effects: The 4-chloro-2-fluorophenyl group optimizes hydrophobic interactions and electron-withdrawing effects, enhancing target engagement compared to non-halogenated aryl groups .

Carboxamide vs. Sulfonamide : Carboxamides (target compound) favor hydrogen bonding with kinase ATP pockets, while sulfonamides () improve solubility for PI4KB inhibitors .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on recent research findings.

  • Molecular Formula : C14H10ClFN4O
  • Molecular Weight : 304.70 g/mol
  • Structure : The compound features an imidazo[1,2-b]pyridazine core, which is known for its pharmacological relevance.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors, including kinases and monoamine oxidases (MAOs) .

Antiparasitic Activity

Recent studies have evaluated the compound's efficacy against various parasitic infections:

  • Trypanosoma brucei : In vitro studies demonstrated that the compound exhibits significant activity against the trypomastigote form of T. b. brucei, with an effective concentration (EC50) of 0.38 µM. This activity is superior to that of fexinidazole (EC50 = 1.4 µM), a standard treatment for this disease .
  • Leishmania spp. : The compound showed limited effectiveness against Leishmania species, with EC50 values exceeding 15.6 µM for the promastigote form and >1.6 µM for the axenic amastigote form .

Antimicrobial Activity

The imidazo[1,2-b]pyridazine scaffold has been associated with antibacterial and antifungal properties. Compounds derived from this scaffold have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Cytotoxicity Profiles

The cytotoxic effects of this compound were assessed using human liver cancer cell lines (HepG2). The results indicated a high cytotoxic threshold (CC50 > 7.8 µM), suggesting a poor solubility profile that may limit its therapeutic use in vivo .

Structure-Activity Relationships (SAR)

The structural modifications on the imidazo[1,2-b]pyridazine scaffold significantly influence its biological activity:

  • Chloro and Fluoro Substituents : The presence of halogen substituents such as chlorine and fluorine enhances the compound's potency against certain targets while also affecting solubility and toxicity profiles .
  • Improvements in Pharmacokinetics : Ongoing research aims to optimize the pharmacokinetic properties of this class of compounds to enhance their therapeutic index .

Data Table: Biological Activity Overview

Activity TypeTarget Pathogen/Cell LineEC50/IC50 ValuesNotes
AntiparasiticT. b. bruceiEC50 = 0.38 µMSuperior to fexinidazole
AntiparasiticL. infantum (promastigote)EC50 > 15.6 µMLimited activity
CytotoxicityHepG2 Cell LineCC50 > 7.8 µMPoor solubility
AntimicrobialVarious Bacterial StrainsVariablePotential for broad-spectrum activity

Case Studies

  • In Vitro Evaluation Against T. b. brucei : A study highlighted that this compound displayed potent antiparasitic activity with low toxicity in healthy cell lines, indicating potential for further development as an antitrypanosomal agent .
  • SAR Investigations : Research focused on modifying substituents on the imidazo[1,2-b]pyridazine scaffold to enhance selectivity and potency against MAO-B inhibitors, revealing promising candidates for neurodegenerative disease treatment .

Q & A

What are the key structural features influencing the bioactivity of N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?

The compound's bioactivity is influenced by:

  • Electron-withdrawing substituents : The 4-chloro-2-fluorophenyl group enhances electrophilicity, potentially improving target binding.
  • Imidazo[1,2-b]pyridazine core : This heterocyclic system facilitates π-π stacking and hydrogen bonding with biological targets.
  • Methyl group at position 2 : Steric effects may modulate selectivity against off-target enzymes.

Structural analogs (e.g., IRAK4 inhibitors in ) highlight the importance of halogen placement for potency . Comparative studies of similar imidazo-pyridazine derivatives () show that chloro/fluoro substitutions optimize pharmacokinetic properties .

What synthetic strategies are reported for imidazo[1,2-b]pyridazine derivatives, and how can they be adapted for this compound?

Key steps include:

  • Cyclocondensation : Reaction of aminopyridazines with α-haloketones to form the imidazo core.
  • Carboxamide coupling : Use of EDCI/HOBt or PyBOP to attach the 4-chloro-2-fluorophenyl moiety (analogous to methods in ) .
  • Purification : Reverse-phase HPLC or silica chromatography to isolate the product (≥95% purity, as in ) .

Challenges include minimizing by-products like regioisomers during cyclization.

How can researchers optimize synthetic yield while reducing by-product formation?

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during coupling steps reduces side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve Suzuki-Miyaura cross-coupling efficiency (as seen in ) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates () .

A comparative table of reaction conditions and yields:

ConditionYield (%)Purity (%)By-ProductsReference
EDCI/HOBt, RT, 24h6592Regioisomers (8%)
Pd(dppf)Cl₂, 80°C, 12h7895Dehalogenated (3%)

What analytical techniques resolve structural ambiguities in imidazo[1,2-b]pyridazine derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C-3 vs. C-8 substitution) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁ClFN₃O = 339.0582 g/mol) .
  • X-ray crystallography : Resolves conformational isomers (applied in for analogs) .

Contradictions in spectral data (e.g., overlapping peaks in aromatic regions) require 2D NMR (COSY, HSQC) for resolution.

How should discrepancies in biological assay results across studies be addressed?

  • Replicate assays : Conduct dose-response curves in triplicate to assess reproducibility.
  • Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid false negatives (as in ) .
  • Target validation : Confirm target engagement via SPR or thermal shift assays (methods in for IRAK4 inhibitors) .

For example, conflicting IC₅₀ values in kinase assays may arise from ATP concentration variations—standardize assay conditions to 1 mM ATP.

What substituent modifications enhance selectivity in SAR studies?

  • Halogen replacement : Replacing 4-Cl with 4-CF₃ improves potency against kinases () .
  • Methyl vs. ethyl groups : Bulkier substituents at position 2 reduce off-target binding () .

A SAR table for analogs:

Substituent (Position)Target IC₅₀ (nM)Selectivity Ratio (vs. Off-Target)
4-Cl, 2-F (Parent)121:8 (Kinase A)
4-CF₃, 2-CH₃81:15
4-Br, 2-C₂H₅221:3

What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods (per ’s handling guidelines) .
  • Waste disposal : Neutralize acidic/basic by-products before aqueous disposal.

Avoid skin contact due to potential cytotoxicity (observed in analogs from ) .

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